molecular formula C10H22N2 B13957504 N-ethyl-3-(piperidin-3-yl)propan-1-amine

N-ethyl-3-(piperidin-3-yl)propan-1-amine

Cat. No.: B13957504
M. Wt: 170.30 g/mol
InChI Key: DQCMIZVMEATING-UHFFFAOYSA-N
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Description

N-ethyl-3-(piperidin-3-yl)propan-1-amine is a tertiary amine compound featuring a propan-1-amine backbone substituted with an ethyl group and a piperidin-3-yl moiety. The ethyl group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

N-ethyl-3-piperidin-3-ylpropan-1-amine

InChI

InChI=1S/C10H22N2/c1-2-11-7-3-5-10-6-4-8-12-9-10/h10-12H,2-9H2,1H3

InChI Key

DQCMIZVMEATING-UHFFFAOYSA-N

Canonical SMILES

CCNCCCC1CCCNC1

Origin of Product

United States

Preparation Methods

Alkylation of 1-Piperidinyl-1-propanamine

The most direct and commonly reported method for synthesizing N-ethyl-3-(piperidin-3-yl)propan-1-amine involves the alkylation of 1-piperidinyl-1-propanamine with ethyl halides (such as ethyl bromide or ethyl chloride) under basic conditions. The base used is typically sodium hydride or potassium carbonate, which deprotonates the amine to enhance nucleophilicity. The reaction is performed in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to drive the reaction to completion.

Parameter Details
Starting Material 1-Piperidinyl-1-propanamine
Alkylating Agent Ethyl halides (e.g., ethyl bromide)
Base Sodium hydride or potassium carbonate
Solvent Dimethylformamide (DMF), Tetrahydrofuran (THF)
Temperature Elevated (typically 50-80 °C)
Reaction Time Several hours (varies with conditions)
Purification Distillation or recrystallization
Yield High, typically >80%

This method benefits from straightforward reaction conditions and scalability, making it suitable for both laboratory and industrial synthesis. The reaction mechanism involves nucleophilic substitution at the ethyl halide by the deprotonated amine, forming the N-ethylated product.

Industrial Scale Continuous Flow Synthesis

Industrial production often employs continuous flow reactors to improve efficiency, reproducibility, and safety. The alkylation reaction is optimized by controlling temperature, pressure, and reagent stoichiometry in automated reactors. Continuous flow methods allow for better heat management and mixing, leading to higher yields and purity.

Purification at this scale involves distillation or recrystallization to isolate the compound with high purity suitable for pharmaceutical or chemical applications.

Alternative Synthetic Approaches Involving Reduction and Salt-Forming Reactions

Salt-Forming and Reduction of Pyridine Derivatives

A related synthetic strategy involves the preparation of 4-(piperidine-3-yl)aniline intermediates via a salt-forming reaction between 3-(4-nitrophenyl)pyridine and 3-halogenated propylene to form a quaternary ammonium salt, followed by reduction using sodium borohydride in the presence of zinc chloride. This method avoids precious metals, uses mild conditions, and is amenable to large-scale production.

Step Reagents/Conditions Outcome
Salt-Forming Reaction 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, zinc powder, organic solvent, 55–65 °C, 2–3 h N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt
Reduction Reaction Sodium borohydride + zinc chloride, mild conditions 4-(piperidine-3-yl)aniline intermediate

This intermediate can be further functionalized to obtain this compound through subsequent alkylation steps.

Mechanochemical Alkylation Techniques

Recent advances include mechanochemical procedures that use ball milling to promote alkylation reactions without solvents or with minimal solvent assistance. For example, Boc-protected piperidine derivatives have been alkylated efficiently under mechanochemical conditions, achieving high yields (around 90%) with reduced reaction times and simplified purification.

Although this method has been demonstrated for related piperidine derivatives, it suggests potential applicability to the synthesis of this compound by adapting the alkylation of appropriate amine precursors.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Limitations Yield (%)
Alkylation of 1-piperidinyl-1-propanamine Ethyl halide, NaH or K2CO3, DMF or THF, heat Simple, scalable, high purity Requires careful handling of bases >80
Continuous Flow Industrial Synthesis Automated reactors, controlled T & P High efficiency, reproducibility Requires specialized equipment High
Salt-Forming + Reduction Route 3-(4-nitrophenyl)pyridine, 3-halogenated propylene, NaBH4, ZnCl2 Mild, cost-effective, scalable Multi-step, intermediate isolation Good (varies)
Mechanochemical Alkylation Boc-protected amines, ball milling, minimal solvent Green, solvent reduction, fast Requires optimization for each substrate ~90 (related compounds)

Analytical and Purification Considerations

  • Purification: Distillation and recrystallization are standard for isolating the product with high purity. Silica gel chromatography is sometimes avoided in industrial settings due to scale.
  • Characterization: NMR (1H and 13C), LC-MS, and melting point analysis are routinely employed to confirm structure and purity.
  • Yields: Typically high yields (>80%) are achievable with optimized alkylation conditions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-ethyl-3-(piperidin-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of N-ethyl-3-(piperidin-3-yl)propan-1-amine can be contextualized by comparing it to the following analogs:

Table 1: Key Structural Analogs and Their Features
Compound Name Structural Features Biological Activity/Findings Reference
N-Ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine Piperazine ring (two nitrogen atoms), ethyl group, methyl substituent Component in nanoparticle delivery systems; high similarity score (1.00) in lipid formulations
N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine Piperazine ring, dimethylamine Used in biodegradable ionizable lipids for mRNA delivery
N,N-Diethyl-3-pyridin-2-ylpropan-1-amine Pyridine ring (aromatic), diethyl groups Safety data available; no direct activity reported
OX03771 [(E)-N,N-dimethyl-3-(4-styrylphenoxy)propan-1-amine] Styrylphenoxy group, dimethylamine Squalene synthase inhibitor (EC50 ~500 nM); cooperative action with statins
Dexchlorpheniramine maleate Pyridyl and chlorophenyl groups, dimethylamine Potent antihistamine; suppresses inflammation
3-[2-(4-propylpiperazin-1-yl)-1,3-thiazol-5-yl]propan-1-amine Thiazole ring, piperazine substituent Dual-target inhibitor of SERT and KCNQ/M channels; improves cognition in depression models

Key Comparative Insights

Heterocyclic Ring Modifications
  • Piperidine vs. Piperazine : The piperidine ring in the target compound has one nitrogen atom, whereas piperazine analogs (e.g., N-ethyl-3-(4-methylpiperazin-1-yl)propan-1-amine ) contain two nitrogen atoms. Piperazine derivatives exhibit enhanced hydrogen-bonding capacity and solubility, making them suitable for drug delivery systems . However, the piperidine ring may confer greater metabolic stability due to reduced basicity compared to piperazine.
  • Aromatic vs. Saturated Rings : Pyridine-containing analogs (e.g., N,N-diethyl-3-pyridin-2-ylpropan-1-amine ) introduce aromaticity, which enhances π-π stacking interactions with biological targets but may reduce bioavailability due to increased polarity.
Substituent Effects
  • Ethyl vs.
  • Electron-Withdrawing Groups : Trifluoromethyl-substituted analogs (e.g., 2-(3-(trifluoromethyl)phenyl)propan-1-amine ) demonstrate higher receptor affinity due to electron-withdrawing effects, a feature absent in the target compound.
Pharmacological Activity
  • Enzyme Inhibition: Styrylphenoxy derivatives like OX03771 inhibit squalene synthase (EC50 ~500 nM) , while thiazole-containing analogs act as dual serotonin transporter and M-channel inhibitors . The target compound’s piperidine moiety may favor interactions with G protein-coupled receptors or ion channels.
  • Therapeutic Potential: Piperazine derivatives are prominent in drug delivery , whereas pyridine-based compounds like dexchlorpheniramine are used in allergy treatment . The target compound’s structural hybrid could position it for applications in neurology or metabolic disorders.

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